molecular formula C34H54N4O2 B14466304 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 72165-40-3

1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14466304
CAS No.: 72165-40-3
M. Wt: 550.8 g/mol
InChI Key: SIOOYHUNLGLYOX-UHFFFAOYSA-N
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Description

1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic systems with significant roles in biological processes, including enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with didodecyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The pteridine core can be synthesized from pyrimidine or pyrazine precursors through nucleophilic substitution, organometallic couplings, and side chain elaboration . The didodecyl groups are introduced via alkylation reactions under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, oxidized and reduced derivatives, and complex pteridine-based structures with enhanced properties for specific applications.

Mechanism of Action

The mechanism of action of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, modulating their activity and influencing various biochemical processes. Its unique structure allows it to participate in electron transfer reactions, making it a valuable component in redox biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The didodecyl groups enhance its solubility and stability, making it suitable for various applications that other pteridine derivatives may not fulfill.

Properties

CAS No.

72165-40-3

Molecular Formula

C34H54N4O2

Molecular Weight

550.8 g/mol

IUPAC Name

1,3-didodecylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C34H54N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-37-32-31(35-29-25-21-22-26-30(29)36-32)33(39)38(34(37)40)28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3

InChI Key

SIOOYHUNLGLYOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCCCCCCCCC

Origin of Product

United States

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